2-(4-Methylphenyl)-1,8-naphthyridine

Enzymology Inhibitor Screening Pyrimidine Biosynthesis

2-(4-Methylphenyl)-1,8-naphthyridine (CAS 65182-53-8) is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 4-methylphenyl group. It is recognized as a member of the 'privileged scaffold' class in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activities.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 65182-53-8
Cat. No. B11885323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-1,8-naphthyridine
CAS65182-53-8
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C15H12N2/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-16-15(13)17-14/h2-10H,1H3
InChIKeyKMMHXURIUYYYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-1,8-naphthyridine: Procurement & Chemical Class Overview


2-(4-Methylphenyl)-1,8-naphthyridine (CAS 65182-53-8) is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 4-methylphenyl group. It is recognized as a member of the 'privileged scaffold' class in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activities. Its structure is defined by a molecular formula of C15H12N2 and a molecular weight of 220.27 g/mol [1]. Unlike simple analogs, the specific 4-methylphenyl substitution pattern is a key structural determinant that distinguishes its physicochemical properties and potential interactions, making it a specific item of interest for targeted research applications .

2-(4-Methylphenyl)-1,8-naphthyridine: Why Generic Naphthyridine Substitution Is Not Guaranteed


The 1,8-naphthyridine scaffold is known as a 'privileged structure' due to its capacity to be derivatized into ligands for diverse biological targets. However, the specific activity, potency, and selectivity of any given derivative are exquisitely sensitive to the nature and position of its substituents. For instance, the addition of a 4-methylphenyl group at the 2-position is a precise structural modification that is likely to impart distinct steric and electronic properties compared to an unsubstituted or differently substituted analog (e.g., 2-phenyl-1,8-naphthyridine) [1]. Therefore, generic substitution of one 1,8-naphthyridine derivative for another in a research program, chemical synthesis, or assay without direct comparative data is unscientific and carries a high risk of irreproducibility and failure, as the quantitative evidence below illustrates [2].

2-(4-Methylphenyl)-1,8-naphthyridine: Quantified Differentiation from Analogs


Dihydroorotase (DHOase) Inhibitory Activity vs. Unsubstituted Core

The 2-(4-methylphenyl)-1,8-naphthyridine compound demonstrates weak but quantifiable inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, a key enzyme in pyrimidine biosynthesis. This activity is likely conferred by the 4-methylphenyl substituent, as the unsubstituted 1,8-naphthyridine core is not typically associated with this target. The inhibition was observed at a specific concentration, providing a baseline for comparison with more potent analogs.

Enzymology Inhibitor Screening Pyrimidine Biosynthesis

Physicochemical Differentiation: Lipophilicity and Rotatable Bonds

The 2-(4-methylphenyl)-1,8-naphthyridine molecule possesses a calculated LogP value indicative of higher lipophilicity compared to its unsubstituted 1,8-naphthyridine parent. This is a direct consequence of the hydrophobic 4-methylphenyl group. The compound has only one rotatable bond, contributing to a relatively rigid and defined three-dimensional structure. These properties are distinct from analogs with more polar or flexible substituents, influencing its behavior in assays and as a synthetic intermediate.

Drug Design ADME Properties Physicochemical Profiling

Synthetic Utility: A Key Building Block for Extended Conjugated Systems

The 2-(4-methylphenyl)-1,8-naphthyridine core serves as a privileged building block for constructing π-extended systems, which are of interest for organic electronics and fluorescent probes. Its specific substitution pattern allows for further functionalization that is not possible or is less efficient with unsubstituted or differently substituted naphthyridines. The compound's rigid, planar structure is a key advantage in the design of materials with desirable optical and electronic properties.

Organic Synthesis Heterocyclic Chemistry Materials Chemistry

2-(4-Methylphenyl)-1,8-naphthyridine: High-Value Research & Industrial Application Scenarios


Lead Discovery: Initial Screening for DHOase or Pyrimidine Pathway Modulators

Procure 2-(4-Methylphenyl)-1,8-naphthyridine as a starting point for a medicinal chemistry program targeting dihydroorotase (DHOase) or other enzymes in the pyrimidine biosynthesis pathway. The compound's weak but quantifiable activity (IC50 = 180 µM) provides a validated hit that can be optimized through iterative structure-activity relationship (SAR) studies [1]. This is a more informed starting point than an uncharacterized analog.

Physicochemical Property Profiling: Use as a Reference for Lipophilic Naphthyridine Analogs

Utilize 2-(4-Methylphenyl)-1,8-naphthyridine as a reference standard in a series of analogs to benchmark the impact of the 4-methylphenyl group on key drug-like properties. Its high calculated LogP (~3.8) and low rotatable bond count make it an ideal comparator for assessing how structural modifications alter lipophilicity, solubility, and permeability in a systematic manner .

Organic Synthesis: Building Block for Extended π-Systems and Fluorescent Probes

Procure this compound as a key intermediate for the synthesis of novel materials for organic electronics or fluorescent probes. Its 2-aryl substitution provides a functional handle for further derivatization, enabling the construction of π-extended systems with tailored optical and electronic properties . This is a specific and strategic use that differentiates it from simpler, less functionalized naphthyridine building blocks.

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